molecular formula C11H14N4O3 B2438498 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4(3H)-pyrimidinone CAS No. 210417-20-2

2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4(3H)-pyrimidinone

Cat. No. B2438498
CAS RN: 210417-20-2
M. Wt: 250.258
InChI Key: AADISNQZRQUFDA-UHFFFAOYSA-N
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Description

The compound “2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4(3H)-pyrimidinone” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. It also has a pyrimidinone group, which is a six-membered ring with four carbon atoms, two nitrogen atoms, and a carbonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and pyrimidinone rings. The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and pyrimidinone rings would likely make the molecule planar or nearly planar .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The pyrazole ring might undergo reactions at the nitrogen atoms, while the carbonyl group in the pyrimidinone ring could be involved in reactions such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups .

Scientific Research Applications

Biological Activity and Application

  • Hafez et al. (2016) discussed novel pyrazole derivatives with potential antimicrobial and anticancer properties. The synthesized compounds exhibited significant activity, suggesting their use in designing new therapeutic agents (Hafez et al., 2016).
  • In 2012, Tantawy et al. synthesized a series of pyrazole derivatives and evaluated their antiviral activity. The findings suggested that some compounds showed strong antiviral activity, indicating their potential in antiviral drug development (Tantawy et al., 2012).

Structural Studies and Mechanistic Insights

  • Titi et al. (2020) conducted structural studies of pyrazole derivatives, providing insights into their geometric parameters and the origin of their biological activity against certain cancers and microbes (Titi et al., 2020).
  • A study by Portilla et al. (2012) focused on the regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines, providing valuable information about the reaction mechanisms and structural aspects of these compounds (Portilla et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its properties in more detail, exploring its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-6-5-9(17)13-11(12-6)15-10(18)8(3-4-16)7(2)14-15/h5,14,16H,3-4H2,1-2H3,(H,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADISNQZRQUFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=O)C(=C(N2)C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4(3H)-pyrimidinone

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